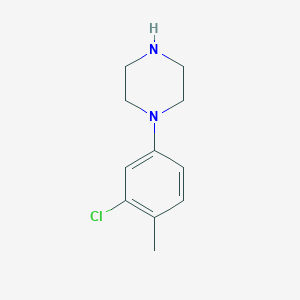
1-(3-Chloro-4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Chloro-4-methylphenyl)piperazine (mCPP) is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been used in scientific research to study the central nervous system. The compound has been synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
MCPP acts as an agonist of the 5-HT2A and 5-HT2C serotonin receptors. The compound also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT1D. The activation of these receptors leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine are complex and depend on the dose and route of administration. The compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in various brain regions. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. The physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine include changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
MCPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. The compound has been extensively studied in animal models, and its effects on behavior and neurochemistry are well understood. However, there are also limitations to the use of 1-(3-Chloro-4-methylphenyl)piperazine in lab experiments. The compound has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. The compound is also known to induce anxiety and panic in some individuals, which can complicate the interpretation of behavioral experiments.
将来の方向性
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)piperazine. One area of interest is the role of the compound in the treatment of psychiatric disorders, such as depression and anxiety. 1-(3-Chloro-4-methylphenyl)piperazine has been shown to have antidepressant and anxiogenic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new compounds that target the 5-HT2A and 5-HT2C serotonin receptors. These compounds may have improved therapeutic profiles and fewer adverse effects compared to 1-(3-Chloro-4-methylphenyl)piperazine. Finally, research is needed to better understand the biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)piperazine, particularly in relation to its effects on neurotransmitter release and intracellular signaling pathways.
科学的研究の応用
MCPP has been used extensively in scientific research to study the central nervous system. It has been used to investigate the effects of serotonin receptor agonists and antagonists on the brain. The compound has also been used to study the effects of various drugs on the central nervous system, including antidepressants, antipsychotics, and anxiolytics. 1-(3-Chloro-4-methylphenyl)piperazine has been used in animal models to study the effects of drugs on behavior, cognition, and neurochemistry.
特性
CAS番号 |
3606-03-9 |
|---|---|
製品名 |
1-(3-Chloro-4-methylphenyl)piperazine |
分子式 |
C11H15ClN2 |
分子量 |
210.7 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChIキー |
HZENZTPJJXKSDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

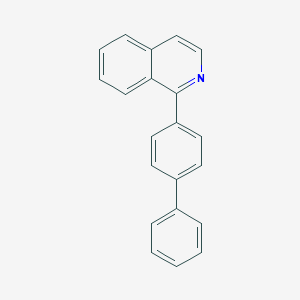
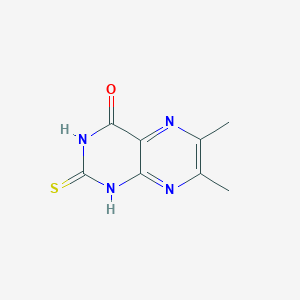
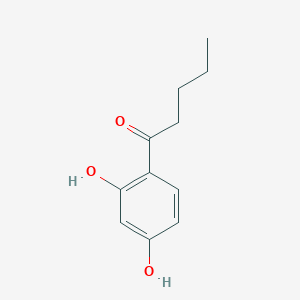



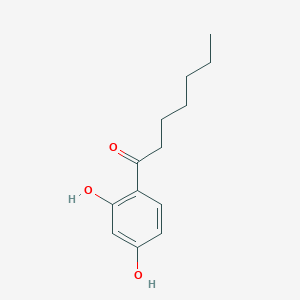
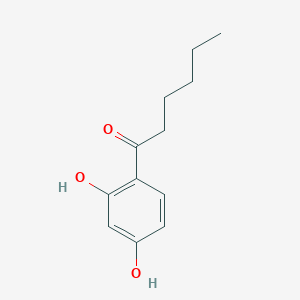
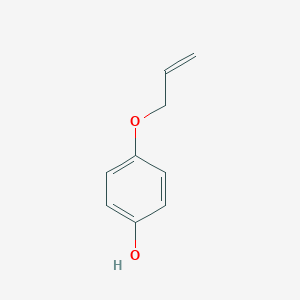
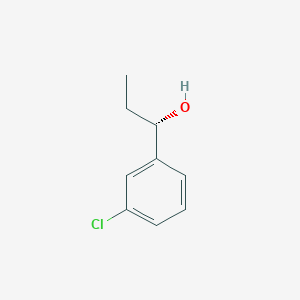
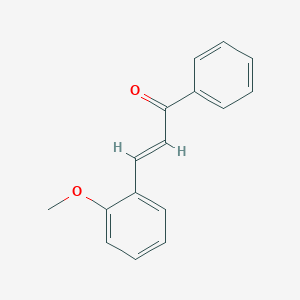
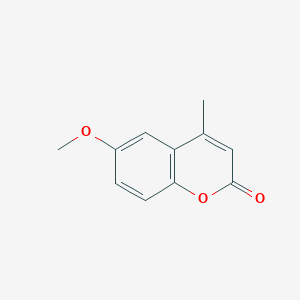
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
